Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopentyl ring, two dimethoxyphenyl groups, and a quinolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include cyclopentanone, 3,4-dimethoxybenzaldehyde, and methyl acetoacetate. The key steps in the synthesis may involve:
Aldol Condensation: Cyclopentanone reacts with 3,4-dimethoxybenzaldehyde under basic conditions to form an intermediate.
Michael Addition: The intermediate undergoes a Michael addition with methyl acetoacetate.
Cyclization: The resulting product undergoes cyclization to form the quinoline ring.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: shares structural similarities with other quinoline derivatives and dimethoxyphenyl compounds.
Quinolinecarboxylates: These compounds have similar quinoline cores but may differ in their substituents, leading to variations in their chemical and biological properties.
Dimethoxyphenyl Derivatives: Compounds with dimethoxyphenyl groups exhibit similar aromatic substitution patterns and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its cyclopentyl ring, dimethoxyphenyl groups, and quinolinecarboxylate moiety collectively contribute to its distinct properties and applications.
Properties
Molecular Formula |
C32H37NO7 |
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Molecular Weight |
547.6g/mol |
IUPAC Name |
cyclopentyl 4,7-bis(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C32H37NO7/c1-18-29(32(35)40-22-8-6-7-9-22)30(20-11-13-26(37-3)28(17-20)39-5)31-23(33-18)14-21(15-24(31)34)19-10-12-25(36-2)27(16-19)38-4/h10-13,16-17,21-22,30,33H,6-9,14-15H2,1-5H3 |
InChI Key |
IHZUKYNPZCARTN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC5CCCC5 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC5CCCC5 |
Origin of Product |
United States |
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